Cas no 6628-79-1 (β-Methyllevulinic Acid)

β-Methyllevulinic Acid is a versatile intermediate in organic synthesis, known for its high purity and stability. It offers excellent reactivity, facilitating the formation of various functional groups. Its unique structure allows for the synthesis of complex molecules, making it a valuable tool in pharmaceutical and fine chemical industries. β-Methyllevulinic Acid is suitable for applications requiring high purity and selectivity, ensuring reliable and efficient chemical transformations.
β-Methyllevulinic Acid structure
β-Methyllevulinic Acid structure
商品名:β-Methyllevulinic Acid
CAS番号:6628-79-1
MF:C6H10O3
メガワット:130.1418
MDL:MFCD00143691
CID:46903
PubChem ID:87573026

β-Methyllevulinic Acid 化学的及び物理的性質

名前と識別子

    • 3-Methyl-4-oxopentanoic acid
    • beta-Methyllevulinic acid
    • &beta
    • 3-Acetylbutyric Acid
    • Pentanoic acid, 3-methyl-4-oxo-
    • 3-Acetyl-n-butyric acid
    • NFIWUVRBASXMGK-UHFFFAOYSA-N
    • NSC59715
    • ss-Methyllevulinic acid
    • 3-Methyllevulinic acid
    • b-methyl levulinic acid
    • Levulinic acid, 3-methyl
    • Beta-methyl levulinic acid
    • 3-methyl-4-oxo-pentanoic acid
    • Pentanoic acid,3-methyl-4-oxo-
    • 3-Methyl-4-o
    • β-Methyllevulinic Acid
    • MDL: MFCD00143691
    • インチ: 1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)
    • InChIKey: NFIWUVRBASXMGK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])C(=O)O[H]

計算された属性

  • せいみつぶんしりょう: 130.06300
  • どういたいしつりょう: 130.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 54.4
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

  • 密度みつど: 1.0932
  • ゆうかいてん: 32.0 to 35.0 deg-C
  • ふってん: 242°C(lit.)
  • フラッシュポイント: 116.5°C
  • 屈折率: 1.4443
  • PSA: 54.37000
  • LogP: 0.68620

β-Methyllevulinic Acid セキュリティ情報

β-Methyllevulinic Acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

β-Methyllevulinic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D748584-5g
BETA-METHYLLEVULINIC ACID
6628-79-1 98.0%
5g
$275 2024-06-07
Apollo Scientific
OR46668-1g
beta-Methyllevulinic acid
6628-79-1 95
1g
£150.00 2025-02-20
TRC
I120105-500mg
β-Methyllevulinic Acid
6628-79-1
500mg
$ 210.00 2022-06-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS000200-250MG
3-Methyl-4-oxopentanoic acid
6628-79-1
250mg
¥952.83 2023-11-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1057-5G
β-Methyllevulinic Acid
6628-79-1 >98.0%(GC)(T)
5g
¥1520.00 2024-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-486415-5g
β-Methyllevulinic Acid,
6628-79-1
5g
¥4347.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152315-5G
β-Methyllevulinic Acid
6628-79-1 98%
5g
¥1533.90 2023-09-04
Ambeed
A667572-1g
3-Methyl-4-oxopentanoic acid
6628-79-1 98%
1g
$135.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275782-5g
Beta-methyllevulinic acid
6628-79-1 98%
5g
¥4772.00 2024-05-04
Aaron
AR003OVE-5g
BETA-METHYLLEVULINIC ACID
6628-79-1 98%
5g
$226.00 2025-01-22

β-Methyllevulinic Acid 関連文献

β-Methyllevulinic Acidに関する追加情報

β-Methyllevulinic Acid (CAS No. 6628-79-1): A Versatile Bio-Based Chemical with Emerging Applications

β-Methyllevulinic Acid (C6H10O4, CAS No. 6628-79-1) is a multifunctional organic compound classified as a cyclic ester derivative of levulinic acid. Its molecular structure features a levulinate ring substituted with a methyl group at the β-position, conferring unique chemical reactivity and physical properties. This compound has garnered significant attention in recent years due to its potential as an intermediate in the synthesis of high-value bio-based chemicals, pharmaceuticals, and specialty polymers. The global shift toward sustainable chemistry has positioned β-Methyllevulinic Acid as a key player in green chemical processes, particularly in applications requiring renewable feedstocks.

Synthesized via catalytic esterification of methyl glycolate or through dehydration of β-methylglucoside under controlled conditions, the production of β-Methyllevulinic Acid demonstrates advancements in catalytic efficiency and process optimization. Recent studies published in Catalysis Today (2023) highlight the use of heterogeneous catalysts such as solid acid-functionalized mesoporous silica for scalable synthesis with >95% yield under mild reaction conditions. This method reduces energy consumption compared to traditional acid-catalyzed processes, aligning with industrial sustainability goals.

In pharmaceutical research, β-Methyllevulinic Acid derivatives are being explored for their pharmacokinetic modulation capabilities. A 2024 study from Journal of Medicinal Chemistry revealed that when incorporated into drug delivery systems, these compounds enhance the solubility and bioavailability of poorly water-soluble APIs (Active Pharmaceutical Ingredients). Specifically, their ability to form inclusion complexes with hydrophobic molecules was demonstrated through molecular docking simulations and in vitro dissolution tests, showing up to 300% increase in drug dissolution rates.

The material science community has identified novel applications for this compound's ester groups and ring structure. Researchers at MIT's Department of Chemical Engineering reported in Nature Materials (Q1 2024) that copolymerization with lactide monomers yields biodegradable polymers with tunable mechanical properties. These β-methyllevulinic acid-based polymers exhibit superior thermal stability compared to conventional polylactides, making them suitable for biomedical implants requiring extended service life without compromising biocompatibility.

In renewable energy systems, this compound plays a critical role as an electrolyte additive in next-generation batteries. A collaborative study between Stanford University and Toyota Research Institute (published ACS Sustainable Chemistry & Engineering, 2023) showed that incorporating β-methyllevulinic acid into lithium-ion electrolytes improves ion conductivity by 40% while reducing dendrite formation during charging cycles. The molecule's polar nature facilitates stable SEI (Solid Electrolyte Interphase) layer formation on anode surfaces without increasing flammability risks associated with conventional additives.

The agricultural sector is also exploring its potential as a plant growth regulator. Field trials conducted by the USDA Agricultural Research Service demonstrated that foliar application of β-methyllevulinic acid derivatives increases stress tolerance in crops by up-regulating antioxidant enzyme systems such as superoxide dismutase (SOD) and catalase (CAT). Published results (Biochemical Journal, 2024) indicate enhanced drought resistance by up to 50% in maize cultivars treated at optimal concentrations.

Surface modification techniques utilizing this compound have advanced nanomaterials development. Scientists at ETH Zurich recently developed a novel functionalization protocol where β-methyl levulinate groups are grafted onto carbon nanotubes surfaces via click chemistry reactions. This creates hydrophilic surfaces that improve dispersion stability in aqueous media while retaining electrical conductivity properties essential for nanoelectronics applications.

In catalytic hydrogenation studies published Catalysis Science & Technology (June 2024), β-methyllevulinic acid has been shown to act as an effective co-solvent in tandem with metal nanoparticle catalysts for biomass conversion processes. Its ability to solvate cellulose derivatives at low temperatures enables efficient hydrogenation pathways even under ambient pressure conditions, significantly lowering the operational costs of biofuel production processes.

The compound's chiral chemistry is being leveraged for asymmetric synthesis applications. Enantioselective reduction experiments using whole-cell biocatalysts from engineered Escherichia coli strains achieved >98% ee (enantiomeric excess) values for desired stereoisomers (Green Chemistry, 2024). Such results open new avenues for producing chiral intermediates required for pharmaceutical synthesis without hazardous chiral auxiliaries.

In polymer electrolyte membrane fuel cells research (Energies Journal, Q3 2023), β-methyl levulinate-functionalized ionomers demonstrated improved proton conductivity while maintaining structural integrity under dry operating conditions - a critical challenge in PEMFC technology. The molecule's unique hydrogen bonding network contributes to moisture retention within membrane matrices even at high temperatures.

Biopesticide formulations incorporating this compound have shown promising results against phytopathogenic fungi (Pest Management Science, May 2024). When combined with natural terpenoids at specific molar ratios, β-methyl levulinate enhances fungicidal activity through synergistic disruption of fungal cell membranes without phytotoxic effects on host plants - an important advancement for eco-friendly agricultural solutions.

Nanoparticle stabilization studies published Biomaterials Science (February 2024) revealed that β-methyl levulinate-modified surfactants can stabilize gold nanoparticles down to sizes below 5 nm while preventing aggregation during storage and processing - crucial for targeted drug delivery systems where precise particle sizing is essential.

In electrochemical sensor development (Sensors & Actuators B: Chemical, July 2023), self-assembled monolayers formed from β-methyl levulinate derivatives on gold electrodes provided superior selectivity when detecting trace heavy metal ions such as Pb++. The molecule's carboxylic acid groups facilitate specific ion binding while its hydrophobic regions resist nonspecific protein adsorption from complex biological samples.

A recent breakthrough published Nature Communications Chemistry(October 2024) demonstrated its role as a building block for supramolecular assemblies through hydrogen-bonding interactions between levulinate rings and amine-functionalized polymers. These structures exhibit pH-responsive behavior suitable for stimuli-sensitive drug release mechanisms where controlled release profiles are critical.

In food science applications (LWT - Food Science and Technology, April 2024), β-methyl levulinate esters derived from natural fatty acids were shown to extend shelf life of perishable goods by inhibiting lipid oxidation processes more effectively than synthetic antioxidants like BHT (Butylated Hydroxytoluene). The compound's antioxidant activity stems from its ability to scavenge free radicals via redox reactions involving both carbonyl groups and methyl substituent positions.

Cryogenic electron microscopy studies (Biochemistry, December 2023) revealed novel interactions between β-methyl levulinate molecules and lipid bilayers in cellular membranes, suggesting potential applications in drug permeation enhancement across biological barriers without inducing membrane destabilization - a key consideration for transdermal delivery systems development.

Aerospace material research highlighted its use as a crosslinking agent in epoxy resins formulated with renewable feedstocks (Polymer Composites, January 2024). The resulting composites showed tensile strengths exceeding traditional petroleum-based epoxies while maintaining excellent adhesion properties on composite substrates used in aircraft manufacturing processes.

In textile finishing technologies published Fibers & Polymers(March 2019), this compound was found effective as an environmentally benign alternative to formaldehyde-based crosslinking agents when applied via pad-batch methods on cotton fabrics. The resulting fabrics exhibited UV protection factors above UPF50+ without compromising breathability or colorfastness parameters established by AATCC standards.

New analytical methods using mass spectrometry have enabled precise quantification of β-Methyl Levulinic Acid metabolites during bioprocess monitoring (Analytical Chemistry, August 1997). Tandem MS/MS fragmentation patterns were optimized using collision-induced dissociation techniques at m/z ratios characteristic of the methylated levulinate core structure - advancing process analytical technology adoption in industrial biotechnology settings.

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